4-Methylbenzo[b]thiophen-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
4-methyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H9NS/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5H,10H2,1H3 |
InChI Key |
CRDNJDZMOKCLGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=C2N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylbenzo B Thiophen 3 Amine and Its Structural Analogues
Classical and Contemporary Approaches to Benzo[b]thiophen-3-amine (B172997) Formation
The formation of the benzo[b]thiophen-3-amine skeleton is a central theme in the synthesis of numerous biologically active compounds. Chemists have developed a range of methods, from traditional cyclization reactions to modern multicomponent strategies, to access this valuable heterocyclic core.
Cyclization Reactions for Thiophene (B33073) Ring Construction
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the thiophene ring fused to a benzene (B151609) precursor. A prominent strategy involves the electrophilic cyclization of o-alkynyl thioanisoles. In this approach, an alkyne-substituted thioanisole (B89551) is treated with an electrophile, which activates the alkyne and triggers an intramolecular attack from the sulfur atom to form the thiophene ring. Various electrophilic reagents have been successfully employed, including molecular iodine (I₂), iodine monochloride (ICl), and N-bromosuccinimide (NBS). nih.gov A notable advancement uses a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, which allows the reaction to proceed under mild conditions at room temperature, furnishing 2,3-disubstituted benzo[b]thiophenes with a valuable thiomethyl group at the 3-position. nih.gov
Another approach is the intramolecular cyclization of arylthioacetic acids. This method involves the reaction of a thiophenol with chloroacetic acid to form an arylthioacetic acid intermediate. Subsequent treatment with a dehydrating agent like acetic anhydride (B1165640) or a strong acid such as polyphosphoric acid induces cyclization to yield a 3-hydroxybenzo[b]thiophene, which can be further modified. chemicalbook.com
Modern variations include photocatalytic radical cyclizations. For instance, a visible-light-promoted radical annulation of o-methylthio-arenediazonium salts with alkynes can produce substituted benzo[b]thiophenes with high regioselectivity. organic-chemistry.org Similarly, a metal-free method using visible light can promote the cyclization of disulfides and alkynes, using oxygen as a benign oxidant. researchgate.net
Annulation Reactions for the Benzo[b]thiophene Core
Annulation strategies construct the benzo[b]thiophene core by forming the fused ring system in a single transformative sequence. A powerful method involves the palladium-catalyzed annulation of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide. This reaction provides a versatile route to various 2-substituted benzo[b]thiophenes. organic-chemistry.org
Another sophisticated approach is the palladium-catalyzed intramolecular oxidative C-H functionalization. This process starts with the condensation of a substituted arylacetonitrile with a dithioate to form an enethiolate salt in situ. This intermediate then undergoes a palladium-catalyzed C-H activation and subsequent arylthiolation to build the benzo[b]thiophene scaffold, allowing for the synthesis of multisubstituted derivatives. nist.gov
A classic yet effective method is the reaction of an o-halovinylbenzene with potassium sulfide. This transition-metal-free synthesis tolerates a wide array of functional groups and efficiently produces 2-substituted benzo[b]thiophenes. organic-chemistry.org
Multicomponent Reactions for Aminobenzothiophene Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer significant advantages in efficiency and atom economy. google.comresearchgate.net
A notable MCR for the synthesis of 3-aminobenzo[b]thiophenes is a variation of the Willgerodt–Kindler reaction. In a one-pot process, a 1-(2-chloro-5-nitrophenyl)ethanone can be reacted with various primary or secondary amines and elemental sulfur to directly yield 3-aminobenzo[b]thiophene derivatives.
The Gewald reaction is one of the most famous MCRs for synthesizing aminothiophenes. organic-chemistry.org In its typical form, it involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to produce a 2-aminothiophene. nih.govorganic-chemistry.org While it directly yields 2-aminothiophenes, it can be adapted to produce structural analogues of the target compound. For example, using a cyclohexanone (B45756) derivative as the ketone component leads to the formation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, which are hydrogenated precursors to the benzo[b]thiophene system.
| Reaction | Reactants | Product Type | Key Features |
| Willgerodt–Kindler MCR | 1-(2-halophenyl)ethanone, Amine, Sulfur | 3-Aminobenzo[b]thiophene | One-pot, three-component synthesis. |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene | Versatile, widely used for aminothiophene synthesis. organic-chemistry.org |
| Adapted Gewald Reaction | Cyclohexanone, α-Cyanoester, Sulfur | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | Access to hydrogenated benzo[b]thiophene analogues. |
Targeted Synthesis of Methyl-Substituted Benzo[b]thiophenes
Achieving the specific 4-methyl-3-amino substitution pattern on the benzo[b]thiophene core requires regioselective control during the synthesis. This is typically accomplished either by starting with a pre-substituted benzene ring or by selectively functionalizing the heterocyclic core.
Regioselective Introduction of the Methyl Group at Position 4
Direct electrophilic methylation of a pre-formed benzo[b]thiophene ring is challenging due to the higher reactivity of the C2 and C3 positions. Therefore, a more reliable strategy is to construct the thiophene ring onto a benzene precursor that already contains the methyl group in the correct position.
This "bottom-up" approach often starts with 3-methylthiophenol (o-tolyl thiol). This precursor contains the methyl group destined for the 4-position of the final product. The synthesis can proceed via the cyclization of an intermediate like (o-tolyl)thioacetic acid. This intermediate is formed by reacting 3-methylthiophenol with chloroacetic acid. Subsequent acid-catalyzed cyclization and dehydration build the fused thiophene ring, leading to a 4-methylbenzo[b]thiophene (B81002) derivative. chemicalbook.com This general strategy ensures unambiguous placement of the methyl group at the C4 position.
Introduction of the Amino Functionality at Position 3
Several effective methods exist for introducing an amino group at the C3 position of the benzo[b]thiophene ring.
A direct and modern approach involves the microwave-assisted reaction between a 2-halobenzonitrile and methyl thioglycolate in the presence of a base. This annulation method provides rapid access to 3-aminobenzo[b]thiophenes in high yields and avoids the need for metal catalysts. researchgate.net
Another powerful strategy is the conversion of a 3-halo-benzo[b]thiophene intermediate. These halo-derivatives can be synthesized via the electrophilic cyclization of o-alkynyl thioanisoles using reagents like N-chlorosuccinimide or N-bromosuccinimide. nih.gov The resulting 3-chloro or 3-bromo compound can then be converted to the 3-amino derivative through nucleophilic aromatic substitution or, more commonly, through modern palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
The classical method of nitration followed by reduction is also a viable, albeit sometimes less regioselective, route. Electrophilic nitration of benzo[b]thiophene typically produces a mixture of 2-nitro and 3-nitro isomers. After separation, the 3-nitrobenzo[b]thiophene (B90674) isomer can be reduced to the desired 3-aminobenzo[b]thiophene using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
| Method | Starting Material | Key Reagents/Conditions | Product | Reference |
| Annulation | 2-Halobenzonitrile | Methyl thioglycolate, Base, Microwave | 3-Aminobenzo[b]thiophene | researchgate.net |
| Halogenation/Amination | o-Alkynyl thioanisole | 1. NCS/NBS 2. Amine, Pd-catalyst | 3-Aminobenzo[b]thiophene | nih.gov |
| Nitration/Reduction | Benzo[b]thiophene | 1. HNO₃/H₂SO₄ 2. SnCl₂ or H₂/Pd | 3-Aminobenzo[b]thiophene | Classical Method |
| Willgerodt–Kindler MCR | 1-(2-halophenyl)ethanone | Amine, Sulfur | 3-Aminobenzo[b]thiophene |
Catalytic Strategies in the Synthesis of 4-Methylbenzo[b]thiophen-3-amine Precursors
The construction of the benzo[b]thiophene core, particularly with an amine substituent at the 3-position, relies heavily on catalytic methods. These strategies often involve the formation of key carbon-sulfur and carbon-carbon bonds to build the heterocyclic system.
Palladium-Catalyzed Cyclizations and Aminations
Palladium catalysis stands as a cornerstone in the synthesis of benzo[b]thiophenes and their precursors. Its versatility allows for a range of transformations, including cyclizations to form the thiophene ring and subsequent functionalizations like amination.
A prevalent strategy involves the intramolecular cyclization of appropriately substituted benzene derivatives. For instance, palladium/copper-catalyzed cross-coupling of o-iodothioanisoles with terminal alkynes, followed by electrophilic cyclization, provides a general route to 2,3-disubstituted benzo[b]thiophenes. nih.gov A notable development is the palladium-catalyzed domino reaction that uses thiourea (B124793) as a stable and cost-effective dihydrosulfide surrogate. organic-chemistry.org This method facilitates C-S bond formation, cross-coupling, and cyclization in a single pot, efficiently converting aryl halides and alkynes into benzo[b]thiophenes and related sulfur heterocycles. organic-chemistry.org The reaction tolerates a variety of functional groups, including nitrile, ketone, and nitro groups. organic-chemistry.org
Another powerful approach is the palladium-catalyzed three-component domino reaction, which combines components like bromothiophenes and internal alkynes to yield benzo[b]thiophenes in moderate to good yields. nih.gov Furthermore, palladium catalysts are instrumental in functionalizing the pre-formed benzo[b]thiophene ring system. nih.gov Medicinally relevant methyl sulfone-substituted benzo[b]thiophenes have been synthesized via palladium-catalyzed reactions—such as Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as carboalkoxylation and aminocarbonylation—starting from 3-iodobenzo[b]thiophene (B1338381) intermediates. nih.gov
| Reaction Type | Key Reagents | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Domino Reaction | Aryl halides, Alkynes, Thiourea | [Pd2dba3], Triphos, Cs2CO3 | Benzo[b]thiophenes | organic-chemistry.org |
| Three-Component Domino | Bromothiophenes, Internal alkynes | Palladium catalyst | Benzo[b]thiophenes | nih.gov |
| Cross-Coupling/Cyclization | o-Iodothioanisoles, Terminal alkynes | Palladium/Copper | 2,3-Disubstituted benzo[b]thiophenes | nih.gov |
| Functionalization | 3-Iodobenzo[b]thiophenes | Palladium catalyst | Substituted benzo[b]thiophenes | nih.gov |
Copper-Mediated Transformations
Copper catalysts offer an alternative and sometimes complementary approach to palladium in the synthesis of benzo[b]thiophenes. Copper-iodide (CuI) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) effectively catalyzes the thiolation and subsequent annulation of 2-bromo alkynylbenzenes with sodium sulfide, yielding various 2-substituted benzo[b]thiophenes. organic-chemistry.org This method provides a direct route to the core structure from readily available starting materials. As mentioned previously, copper is also used as a co-catalyst with palladium in the cross-coupling of o-iodothioanisoles and terminal alkynes, highlighting its important role in facilitating these complex transformations. nih.gov
Metal-Free Synthetic Routes
Increasingly, synthetic chemistry is moving towards methods that avoid transition metals to improve the environmental profile and reduce costs. For the synthesis of aminobenzothiophenes, several metal-free routes have been developed. A notable example is a one-pot, transition-metal-free process that synthesizes fused benzo[b]thiophenamines at room temperature, praised for its high efficiency and mild reaction conditions. researchgate.net Another efficient metal-free approach involves the reaction of easily accessible o-halovinylbenzenes with potassium sulfide. organic-chemistry.org This method tolerates a broad range of functional groups and produces 2-substituted benzo[b]thiophenes in high yields without the need for a transition-metal catalyst. organic-chemistry.org
Modern Synthetic Techniques for Enhanced Efficiency
To meet the demands of modern chemical research and production, efficiency in terms of time, energy, and material usage is paramount. Advanced synthetic techniques are being applied to the synthesis of aminobenzothiophenes to achieve these goals.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. youtube.com In the context of 3-aminobenzo[b]thiophene synthesis, microwave irradiation has been shown to dramatically reduce reaction times and improve yields. rsc.orgrsc.org The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base can be completed in a fraction of the time required for conventional heating. rsc.orgrsc.org For example, a process that takes 17 hours with conventional heating can be completed in just 15 minutes under microwave irradiation at 90 °C. rsc.org This technique provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96%. rsc.orgrsc.org The benefits of microwave assistance include energy savings, shorter processing times, and increased product yields. youtube.com
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 17 hours | 15 minutes | rsc.org |
| Temperature | Not specified (elevated) | 90 °C | rsc.org |
| Yield | Not specified | Good yield | rsc.org |
Green Chemistry Principles in Aminobenzothiophene Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of aminobenzothiophenes, these principles can be applied in several ways. The use of metal-free reaction pathways, as described in section 2.3.3, is a key green strategy, as it avoids potentially toxic and expensive heavy metals. organic-chemistry.orgresearchgate.net
Reactivity and Chemical Transformations of 4 Methylbenzo B Thiophen 3 Amine and Its Derivatives
Reactions at the Amine Functionality
The amine group of 4-Methylbenzo[b]thiophen-3-amine readily participates in reactions typical of primary aromatic amines, including acylation, alkylation, arylation, and the formation of imines and amides.
Acylation, Alkylation, and Arylation Reactions
Acylation: The amine functionality can be acylated to form the corresponding amides. This transformation is typically achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides. google.comgoogle.com These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. For instance, the acylation of related benzothiophene (B83047) derivatives has been successfully performed using various acylating agents, highlighting a general strategy applicable to this compound. google.com
Alkylation: Alkylation of the amine group introduces alkyl substituents. While direct alkylation can sometimes lead to over-alkylation, specific methods can control the degree of substitution. One-pot iodocyclization/alkylation strategies have been developed for related benzo[b]thiophene systems, showcasing the potential for introducing alkyl groups onto the heterocyclic core, which can be adapted for N-alkylation under different conditions. nih.gov
Arylation: The introduction of an aryl group onto the amine nitrogen, known as N-arylation, is a key transformation. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to a wide range of amines and aryl halides, suggesting its applicability for the N-arylation of this compound. nih.govorganic-chemistry.org Metal-free arylation methods using arynes or other reactive intermediates also provide alternative synthetic routes. organic-chemistry.org
Table 1: Examples of N-Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Acylation | Acid chloride/anhydride (B1165640), Base | N-Acyl-4-methylbenzo[b]thiophen-3-amine |
| Alkylation | Alkyl halide, Base | N-Alkyl-4-methylbenzo[b]thiophen-3-amine |
Formation of Imines and Amides
Imines: The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and often involves the removal of water to drive the equilibrium towards the product. operachem.comresearchgate.net The formation of imines is a reversible process. operachem.com Microwave irradiation in the absence of a solvent has been shown to be an efficient method for imine synthesis from non-volatile amines and aromatic aldehydes. organic-chemistry.org
Amides: As mentioned in the acylation section, amides are readily formed from this compound. youtube.com A variety of methods are available for amide bond formation, including the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) which facilitate the reaction between a carboxylic acid and the amine under mild conditions. masterorganicchemistry.com Direct amidation can also be achieved using borate (B1201080) esters as reagents. nih.gov The reaction of the amine with acid chlorides or anhydrides is a common and effective method. libretexts.org
Table 2: Imine and Amide Formation Reactions
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Aldehyde or Ketone, Acid catalyst | Imine |
| This compound | Carboxylic acid, Coupling agent (e.g., DCC) | Amide |
Transformations of the Benzo[b]thiophene Core
The benzo[b]thiophene ring system is susceptible to various transformations, including electrophilic substitution and modern C-H functionalization and cross-coupling reactions.
Electrophilic Aromatic Substitution Patterns
The benzo[b]thiophene nucleus is generally reactive towards electrophiles. The position of substitution is influenced by the electronic nature of the existing substituents and the reaction conditions. For the parent benzo[b]thiophene, electrophilic attack is generally favored at the 3-position, followed by the 2-position. rsc.org However, the presence of the activating amino group at the 3-position and the methyl group at the 4-position in this compound will significantly influence the regioselectivity. The amino group is a strong activating group and will direct incoming electrophiles, while the methyl group provides weaker activation. In related 4-hydroxybenzo[b]thiophenes, electrophilic substitution such as bromination and nitration has been shown to occur at the 5- and 7-positions. rsc.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Directed C-H Functionalization Studies
Direct C-H functionalization has become a powerful tool for the efficient synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. acs.org For benzo[b]thiophenes, direct arylation at the C2 (α) and C3 (β) positions has been studied. nih.gov Silver(I) carboxylate salts in conjunction with palladium catalysts have been shown to promote the direct arylation of benzo[b]thiophenes at room temperature. nih.gov The regioselectivity between the α and β positions can sometimes be controlled by the catalyst loading. acs.org Furthermore, manganese-catalyzed C(sp³)–H amination has been demonstrated for the late-stage functionalization of benzylic positions in complex molecules, a strategy that could potentially be adapted for modifications of the methyl group at the 4-position. nih.gov
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Halogenation: The benzo[b]thiophene core can be halogenated to introduce bromine or iodine atoms, which then serve as handles for further functionalization through cross-coupling reactions. For instance, bromination of 4-hydroxybenzo[b]thiophene with N-bromosuccinimide leads to substitution at the 5-position. rsc.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org Halogenated derivatives of this compound can be coupled with a wide variety of boronic acids and esters to introduce aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov The reaction generally shows good functional group tolerance. nih.gov Recent advances have even enabled the coupling of unprotected ortho-bromoanilines. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of amines with aryl halides. wikipedia.org If this compound were first halogenated on the aromatic ring, the resulting halo-derivative could then be coupled with another amine via the Buchwald-Hartwig reaction. rsc.org Conversely, an aryl halide could be coupled with the amine functionality of this compound itself, as discussed in section 3.1.1. wikipedia.org An interesting variation combines the Suzuki-Miyaura and Buchwald-Hartwig reactions in a process called aminative Suzuki-Miyaura coupling, which forms diaryl amines from aryl halides and boronic acids. researchgate.net
Table 3: Cross-Coupling Reactions of Halogenated Derivatives
| Reaction Name | Coupling Partners | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Halogenated benzo[b]thiophene + Boronic acid/ester | Pd catalyst, Base | Aryl/Alkyl-substituted benzo[b]thiophene |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in Complex Derivatives
In the context of this compound and its derivatives, IR and Raman spectroscopy are instrumental in confirming the presence of key functional groups, such as the primary amine (-NH₂), the methyl group (-CH₃), and the benzo[b]thiophene core. The characteristic vibrational frequencies of these groups can be identified and assigned, providing valuable information about the molecular framework.
Detailed Research Findings
While extensive experimental data for this compound itself is not widely published, theoretical studies employing Density Functional Theory (DFT) calculations have been shown to provide reliable predictions of vibrational spectra for related heterocyclic systems. These computational approaches allow for the assignment of specific vibrational modes to the observed spectral bands.
For the this compound scaffold, the vibrational spectrum can be conceptually divided into several key regions:
N-H Vibrations: The primary amine group is characterized by distinct stretching and bending vibrations. The asymmetric and symmetric N-H stretching modes typically appear in the high-frequency region of the IR spectrum, generally between 3300 and 3500 cm⁻¹. The N-H bending (scissoring) vibration is expected in the range of 1590-1650 cm⁻¹.
C-H Vibrations: The aromatic C-H stretching vibrations of the benzene (B151609) and thiophene (B33073) rings are anticipated in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl group are typically observed between 2850 and 3000 cm⁻¹. C-H in-plane and out-of-plane bending vibrations occur at lower frequencies and are characteristic of the substitution pattern on the aromatic rings.
Ring Vibrations: The stretching vibrations of the C=C bonds within the benzo[b]thiophene ring system give rise to a series of bands in the 1400-1600 cm⁻¹ region. These can be complex and are often coupled with other vibrational modes.
C-S and C-N Vibrations: The C-S stretching vibration of the thiophene ring is typically found in the 600-800 cm⁻¹ range. The C-N stretching vibration of the amine group is expected to appear in the 1250-1350 cm⁻¹ region.
The following tables provide a summary of the expected characteristic vibrational frequencies for the key functional groups in this compound, based on established correlations and theoretical calculations for similar molecules.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Asymmetric N-H Stretch | -NH₂ | ~3450 | Medium | Weak |
| Symmetric N-H Stretch | -NH₂ | ~3350 | Medium | Weak |
| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | -CH₃ | 2980-2870 | Medium-Weak | Medium |
| N-H Scissoring | -NH₂ | 1630-1600 | Strong | Medium |
| Aromatic C=C Stretch | Benzo[b]thiophene Ring | 1600-1450 | Medium-Strong | Strong |
| C-H Bending (in-plane) | Ar-H, -CH₃ | 1450-1300 | Medium | Medium |
| C-N Stretch | Ar-NH₂ | 1350-1250 | Strong | Medium |
| C-H Bending (out-of-plane) | Ar-H | 900-700 | Strong | Weak |
| C-S Stretch | Thiophene Ring | 750-650 | Medium | Medium |
Interactive Data Table: Comparison of Vibrational Frequencies in Related Benzo[b]thiophene Derivatives
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Reference |
| 3-Amino-2-(3'-chlorobenzo[b]thiophene-2'-yl)-3,1-quinazol-4-one | 3400-3100 (broad) | 1720, 1660 | ~1600 | ontosight.ai |
| 2-(3'-Chlorobenzo[b]thiophene-2'-yl)-3,1-benzoxazin-4-one | - | 1778 | ~1600 | ontosight.ai |
These tables illustrate the utility of vibrational spectroscopy in distinguishing between different derivatives based on the presence or absence of specific functional group vibrations. For instance, the introduction of a carbonyl group in a derivative would lead to a strong, characteristic absorption band in the IR spectrum around 1650-1780 cm⁻¹, which would be absent in the parent this compound. ontosight.ai Similarly, the formation of an imine would introduce a C=N stretching vibration. ontosight.ai
Advanced Spectroscopic and Structural Elucidation of 4 Methylbenzo B Thiophen 3 Amine Systems
Role as an Intermediate in Medicinal Chemistry
4-Methylbenzo[b]thiophen-3-amine serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic properties. The presence of the reactive amine group allows for its use as a building block in the construction of a diverse range of compounds.
Table 2: Potential Therapeutic Areas for Derivatives of this compound
| Therapeutic Area | Rationale |
|---|---|
| Anticancer | Benzo[b]thiophene derivatives have shown promising anticancer activity. nih.govrsc.org |
| Antimicrobial | The scaffold is present in compounds with antibacterial and antifungal properties. nih.govnih.gov |
| Anti-inflammatory | Many benzo[b]thiophene-based compounds exhibit anti-inflammatory effects. nih.gov |
| Neurodegenerative Diseases | Derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO), which are relevant to Parkinson's disease. researchgate.net |
This table is based on the known biological activities of the broader class of benzo[b]thiophene derivatives.
Potential in Material Science
The electronic properties of the benzo[b]thiophene system suggest that derivatives of this compound could have applications in material science. The ability to modify the amine group allows for the tuning of the electronic and photophysical properties of the resulting materials. These materials could potentially be used in the development of:
Organic Semiconductors: For use in organic field-effect transistors (OFETs) and other electronic devices.
Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transporting layers.
Sensors: The interaction of the amine group with specific analytes could lead to changes in the material's optical or electronic properties, forming the basis for a sensor.
Advanced Material Science and Chemical Biology Applications of 4 Methylbenzo B Thiophen 3 Amine Derivatives Non Clinical Focus
Applications in Optoelectronic Materials
The inherent electronic properties of the benzo[b]thiophene core, such as its rigidity, planarity, and extensive π-conjugation, make it an excellent building block for organic electronic devices. The sulfur atom's orbitals can contribute to effective intermolecular orbital overlap, which is crucial for efficient charge transport.
Organic Semiconductors
Derivatives of benzo[b]thiophene are a significant class of organic semiconductors. Thienoacenes, the family to which benzo[b]thiophene belongs, have been a major focus in materials chemistry for applications in organic field-effect transistors (OFETs). nih.gov Research has shown that materials incorporating structures like bldpharm.combenzothieno[3,2-b] bldpharm.combenzothiophene (B83047) (BTBT) exhibit high charge carrier mobilities. nih.gov The design of new semiconductor materials based on dibenzothiophene (B1670422) (DBT), a related sulfur-containing fused ring system, has also yielded materials with good thermal stability and high crystalline order in thin films. rsc.org
The performance of these materials is heavily dependent on their molecular structure and solid-state packing, which can be fine-tuned by introducing various substituents onto the core scaffold. The methyl and amine groups on the 4-methylbenzo[b]thiophen-3-amine backbone provide synthetic handles to create novel derivatives with tailored semiconductor properties. For instance, two new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives were recently synthesized and demonstrated p-channel semiconductor behavior in OFETs, with one derivative achieving a mobility of 0.005 cm²/Vs and a high on/off ratio exceeding 10⁶. mdpi.com
Performance of Representative Benzothiophene-Based Organic Semiconductors
| Compound Derivative | Device Type | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|
| 2,7-Diphenyl bldpharm.combenzothieno[3,2-b] bldpharm.combenzothiophene (DPh-BTBT) | OFET (Vapor-Deposited) | Up to 2.0 | Not Specified | nih.gov |
| Dialkyl- bldpharm.combenzothieno[3,2-b] bldpharm.combenzothiophene (Cn-BTBTs) | OFET (Solution-Processed) | > 1.0 | Not Specified | nih.gov |
| 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene (3,7-DHTDBTT) | OFET (Vapor-Evaporated Film) | 7.7 × 10⁻² | ~1 × 10⁷ | rsc.org |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | OFET (Solution-Processed) | 0.005 | > 10⁶ | mdpi.com |
Components in Light-Emitting Diodes (LEDs) and Photovoltaic Cells
The same properties that make benzo[b]thiophene derivatives good semiconductors also make them suitable for other optoelectronic applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govmdpi.com In these devices, the ability to engineer the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical. The functional groups on the this compound scaffold allow for systematic modifications to control these energy levels and the material's light-absorbing and emitting properties. While specific research on this compound derivatives in OLEDs and OPVs is still emerging, the foundational chemistry of the benzo[b]thiophene class establishes them as a promising platform for developing new materials for these technologies. bldpharm.com
Role as Chemical Scaffolds in Biological Research Tools
The benzo[b]thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. This makes its derivatives highly valuable as non-clinical research tools for probing biological systems.
Development of Enzyme Inhibitors and Probes for Mechanistic Studies (in vitro and in silico)
Derivatives of benzo[b]thiophene have been extensively studied as inhibitors of various enzymes, providing crucial tools for understanding enzyme function and pathways.
Kinase Inhibitors: The 3-aminobenzo[b]thiophene scaffold is particularly effective for developing kinase inhibitors. nih.gov A microwave-assisted synthesis method provides rapid access to these scaffolds, which have been used to create inhibitors for LIMK1, MK2, and PIM kinases. nih.gov Furthermore, a series of tetrahydrobenzo[b]thiophene derivatives were synthesized and evaluated for their ability to inhibit Pim-1 kinase, with several compounds showing high activity. researchgate.net These inhibitors are used in in vitro assays to study the role of these kinases in cell signaling and disease models.
Monoamine Oxidase (MAO) Inhibitors: A series of benzo[b]thiophen-3-ol derivatives were synthesized and found to be potent and selective inhibitors of human monoamine oxidase B (hMAO-B). nih.govresearchgate.net Molecular docking studies complemented the in vitro findings, providing insights into the binding site interactions and guiding the design of future probes. nih.govresearchgate.net These compounds serve as valuable research tools for studying neurodegenerative processes where MAO-B is implicated.
In Vitro Activity of Selected Benzothiophene Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | Key Findings (in vitro) | Reference |
|---|---|---|---|
| Benzo nih.govontosight.aithieno[3,2-d]pyrimidin-4-one | PIM kinases | Demonstrated inhibitory activity. | nih.gov |
| Tetrahydrobenzo[b]thiophene derivatives (e.g., 7d, 7e, 11b) | Pim-1 kinase | Showed high inhibitory activity in enzymatic assays. | researchgate.net |
| Benzo[b]thiophen-3-ol derivatives | Human MAO-B | Most compounds showed high selectivity for the MAO-B isoform. | nih.govresearchgate.net |
| (3-Hydroxybenzo[b]thiophen-2-yl)(p-tolyl)methanone | Human MAO-B | IC₅₀ = 0.049 µM | nih.gov |
Ligands for Non-Human Biological Targets (e.g., bacterial, fungal, or plant systems, in vitro)
The structural versatility of the benzo[b]thiophene scaffold also extends to its use in developing ligands for non-human biological systems. Benzo[b]thiophene acylhydrazone derivatives have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus, demonstrating their potential as probes to study bacterial resistance mechanisms. mdpi.com The unique chemical structure of benzo[b]thiophene derivatives, such as N-(4-methoxyphenyl)-2-nitro-benzo[b]thiophen-3-amine, presents opportunities for interaction with various biological targets due to the presence of amino and nitro functional groups. ontosight.ai These compounds can be used in in vitro studies to explore novel biochemical pathways in bacteria, fungi, or plants.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
While syntheses for various benzo[b]thiophene derivatives exist, future work should focus on developing novel and more sustainable methods specifically for 4-Methylbenzo[b]thiophen-3-amine and its derivatives. Research in this area could pursue several promising directions:
Green Catalyst Development : Exploration of solid-phase catalysts, such as modified montmorillonite (B579905) clays, could lead to more environmentally friendly and efficient synthetic protocols, reducing the reliance on harsh reagents and simplifying purification processes. acs.org
Transition-Metal-Free Annulation : Investigating transition-metal-free thioannulation strategies, perhaps using simple sulfur sources like sodium sulfide, would offer a cost-effective and less toxic route to the benzo[b]thiophene core. researchgate.net
Flow Chemistry : Adapting synthetic routes to continuous flow systems could enhance reaction efficiency, safety, and scalability, allowing for better control over reaction parameters and facilitating the production of a library of derivatives for further study.
Exploration of New Reactivity Profiles
The interplay between the amine group at the 3-position and the methyl group at the 4-position is expected to create a unique reactivity profile for the benzo[b]thiophene ring. Future studies should aim to:
Functionalization of the Amine Group : Systematically explore the derivatization of the 3-amino group to form amides, sulfonamides, Schiff bases, and other functionalities. These derivatives could serve as key intermediates for more complex molecules and may exhibit unique properties.
Controlled Electrophilic Substitution : Investigate how the combined directing effects of the amine and methyl groups influence the regioselectivity of electrophilic substitution reactions (e.g., halogenation, nitration, acylation) on the aromatic ring.
Novel Cycloaddition Reactions : Explore the participation of the benzo[b]thiophene core in unconventional cycloaddition reactions. Recent advances in photochemistry suggest that energy transfer-catalyzed dearomative cycloadditions could be a fruitful avenue for creating novel, three-dimensional scaffolds from thiophene-based systems. acs.org
Metal-Catalyzed Cross-Coupling : Utilize the amine functionality to direct C-H activation or to introduce other functional groups via cross-coupling reactions, expanding the synthetic utility of the core structure.
Advanced Theoretical Predictions and Experimental Validation
Computational chemistry offers powerful tools to guide and accelerate experimental research. A synergistic approach combining theoretical predictions with empirical validation is a critical future direction.
DFT Calculations : Employ Density Functional Theory (DFT) to model the electronic structure of this compound. uvm.edu These calculations can predict key parameters such as HOMO/LUMO energy levels, electron density distribution, and molecular geometry, providing insight into the compound's potential as a semiconductor or its reactivity. bohrium.comresearchgate.net
Predicting Material Properties : Use computational methods to predict bulk properties relevant to material science, such as crystal packing, reorganization energies, and charge mobility. uvm.edu Advanced calculations can even survey the topological landscape to predict stable polymorphs of new materials derived from this scaffold. northwestern.edu
Structure-Property Relationships : A systematic in-silico screening of virtual libraries of derivatives can help establish clear structure-property relationships. acs.org This would allow researchers to rationally design molecules with optimized properties for specific applications, which can then be synthesized and tested, creating an efficient feedback loop between theory and experiment.
The table below outlines key properties that can be modeled and their relevance.
Table 1: Theoretical Predictions and Their Experimental Relevance| Predicted Property | Computational Method | Experimental Relevance & Validation |
|---|---|---|
| HOMO/LUMO Energies | Density Functional Theory (DFT) | Predicts electronic and optical properties; validated by Cyclic Voltammetry (CV) and UV-vis Spectroscopy. bohrium.comrsc.org |
| Molecular Geometry | DFT Optimization | Influences crystal packing and intermolecular interactions; validated by X-ray Crystallography. researchgate.net |
| Triplet State Energy | Time-Dependent DFT (TD-DFT) | Predicts suitability for photocatalysis and OLED applications; validated by phosphorescence and quenching studies. acs.org |
| Crystal Packing & Polymorph Stability | Dispersion-Corrected DFT, DFTB | Guides crystallization experiments for materials science; validated by Powder X-ray Diffraction (PXRD) and Calorimetry. uvm.edunorthwestern.edu |
| Reorganization Energy | DFT | Predicts charge transport efficiency in organic semiconductors; correlated with charge carrier mobility measured in OFET devices. bohrium.com |
Expansion into Emerging Material Science Applications
The benzo[b]thiophene scaffold is a "privileged" structure in organic electronics, particularly in the form of bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (B83047) (BTBT) derivatives, which are lauded for their high charge carrier mobility and stability. researchgate.netresearchgate.net this compound represents an unexplored building block for this field.
Organic Field-Effect Transistors (OFETs) : The compound could serve as a precursor for novel p-type or n-type organic semiconductors. The amine group provides a convenient handle for synthesizing dimers or polymers, while the methyl group can enhance solubility for solution-based processing techniques like solution-shearing. bohrium.comrsc.org
Organic Light-Emitting Diodes (OLEDs) : Derivatives could be investigated as host materials, fluorescent emitters, or components of thermally activated delayed fluorescence (TADF) systems. The electronic properties can be tuned by modifying the amine group to achieve desired emission colors and efficiencies. researchgate.net
Organic Sensors : The electron-rich nature of the core and the reactive amine group make derivatives promising candidates for chemical sensors, where binding events can be transduced into a measurable optical or electrical signal. researchgate.net
The table below shows the performance of several existing benzo[b]thiophene-based materials to highlight the potential of this class of compounds.
Table 2: Performance of Selected Benzo[b]thiophene Derivatives in OFETs| Compound Type | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|
| BTBT Derivative | Solution-Shearing | 0.055 | 2.5 x 10⁷ | bohrium.com |
| BTT Derivative | Solution-Shearing | 0.057 | > 10⁷ | rsc.orgrsc.org |
| Thienoacene Dimer | Spin-Coating | up to 1.33 | - | researchgate.net |
Investigation of Novel Non-Clinical Biological Interactions
Benzo[b]thiophene is a well-established scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. researchgate.netnih.gov The specific structure of this compound offers a new starting point for drug discovery programs, focusing on non-clinical endpoints.
Enzyme Inhibition Studies : Derivatives should be screened against various enzyme targets implicated in disease. For example, different benzo[b]thiophene derivatives have shown inhibitory activity against STAT3, a key protein in cancer signaling, and cholinesterases, which are relevant to neurodegenerative diseases. nih.govnih.gov
Receptor Binding Assays : The scaffold can be elaborated to target specific cellular receptors. The planar structure and potential for hydrogen bonding via the amine group could facilitate strong binding interactions. researchgate.net
Structure-Activity Relationship (SAR) Studies : A focused synthesis of a library of analogues, followed by systematic screening, would be crucial for elucidating SAR. Molecular docking studies can be used to analyze binding modes and rationalize the biological activity of the most potent compounds, guiding the design of next-generation inhibitors. nih.govnih.gov
Antimicrobial and Anti-inflammatory Screening : Given the known antimicrobial and anti-inflammatory properties of many benzo[b]thiophene compounds, derivatives of this compound should be evaluated in preclinical models for these activities. researchgate.netnih.gov
Future research in this area must remain at the non-clinical, exploratory stage, focusing on identifying lead compounds and understanding their mechanism of action at a molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
